molecular formula C22H24N2O4 B12899473 4-(2,4-Dipropoxybenzylidene)-1-phenylpyrazolidine-3,5-dione

4-(2,4-Dipropoxybenzylidene)-1-phenylpyrazolidine-3,5-dione

Cat. No.: B12899473
M. Wt: 380.4 g/mol
InChI Key: FPYGHGYJAWWIKF-XMHGGMMESA-N
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Description

4-(2,4-Dipropoxybenzylidene)-1-phenylpyrazolidine-3,5-dione is a pyrazolidinedione derivative featuring a benzylidene moiety substituted with two propoxy groups at the 2- and 4-positions. This compound belongs to a broader class of 4-arylidene-1-phenylpyrazolidine-3,5-diones, which are synthesized via the condensation of 1-phenylpyrazolidine-3,5-dione with aromatic aldehydes under acidic conditions . The dipropoxy substituents on the benzylidene group distinguish it from analogs with electron-withdrawing or smaller substituents, influencing its physicochemical and biological properties.

Properties

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

IUPAC Name

(4E)-4-[(2,4-dipropoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C22H24N2O4/c1-3-12-27-18-11-10-16(20(15-18)28-13-4-2)14-19-21(25)23-24(22(19)26)17-8-6-5-7-9-17/h5-11,14-15H,3-4,12-13H2,1-2H3,(H,23,25)/b19-14+

InChI Key

FPYGHGYJAWWIKF-XMHGGMMESA-N

Isomeric SMILES

CCCOC1=CC(=C(C=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3)OCCC

Canonical SMILES

CCCOC1=CC(=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)OCCC

Origin of Product

United States

Preparation Methods

The synthesis of 4-(2,4-Dipropoxybenzylidene)-1-phenylpyrazolidine-3,5-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,4-dipropoxybenzaldehyde and 1-phenylpyrazolidine-3,5-dione.

    Condensation Reaction: The key step involves a condensation reaction between 2,4-dipropoxybenzaldehyde and 1-phenylpyrazolidine-3,5-dione in the presence of a suitable catalyst, such as piperidine, under reflux conditions.

    Purification: The resulting product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and minimize by-products.

Chemical Reactions Analysis

4-(2,4-Dipropoxybenzylidene)-1-phenylpyrazolidine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzylidene or phenyl groups, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2,4-Dipropoxybenzylidene)-1-phenylpyrazolidine-3,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(2,4-Dipropoxybenzylidene)-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

Physicochemical Properties

Substituents significantly impact melting points, solubility, and lipophilicity:

Compound Substituent Melting Point (°C) Key Functional Groups
Target Compound 2,4-Dipropoxy Not Reported Ether, ketone
4-(4'-Chlorobenzylidene) (Compound 1) 4'-Cl 243–246 Chloro, ketone
4-(4'-Nitrobenzylidene) (Compound 2) 4'-NO₂ 213–215 Nitro, ketone
4-(2-Chlorobenzylidene) (CAS 4590-86-7) 2'-Cl Not Reported Chloro, ketone
  • Dipropoxy Groups: The target compound’s propoxy substituents increase steric bulk and lipophilicity compared to smaller groups like Cl or NO₂.
  • Electron Effects: Propoxy groups are electron-donating, raising the electron density of the benzylidene ring, whereas Cl and NO₂ are electron-withdrawing. This difference influences reactivity in further chemical modifications .

Insecticidal Activity :

  • Compound 1 (4'-Cl) : Exhibited the highest activity against Spodoptera littoralis larvae (LC₅₀ = 3.23 mg/L for 2nd instar), attributed to the electronegative Cl atom enhancing target binding .
  • Compound 2 (4'-NO₂): Lower activity (LC₅₀ = 36.04 mg/L) due to reduced bioavailability from the polar nitro group .
  • Target Compound (2,4-Dipropoxy) : Predicted to have moderate activity. The bulky propoxy groups may hinder interaction with insecticidal targets but improve persistence in lipid-rich environments.

Antibacterial Activity :

  • Fluorinated derivatives (e.g., 3e in ) show enhanced antibacterial effects due to fluorine’s electronegativity and small size . The target compound’s ether groups may confer weaker activity unless optimized for specific bacterial targets.

Biological Activity

4-(2,4-Dipropoxybenzylidene)-1-phenylpyrazolidine-3,5-dione is a synthetic compound belonging to the pyrazolidine class, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C17H22N2O3C_{17}H_{22}N_2O_3. The structure features a pyrazolidine core with a phenyl group and a dipropoxybenzylidene substituent, which may influence its biological activity through steric and electronic effects.

Biological Activity Overview

Research on the biological activity of pyrazolidine derivatives indicates several pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties. The specific compound under discussion has shown promise in various studies.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolidine derivatives. For instance, molecular docking studies suggest that this compound exhibits significant binding affinity to various cancer-related targets. In vitro assays have demonstrated its effectiveness against several cancer cell lines.

Cell LineIC50 (μM)
HeLa3.20 ± 1.32
MCF-74.19 ± 1.87
A5495.29 ± 1.34

These results indicate that the compound exhibits potent anticancer activity, particularly against cervical and breast cancer cell lines.

2. Anti-inflammatory Activity

The anti-inflammatory properties of pyrazolidine derivatives are well-documented. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This mechanism suggests a potential therapeutic application in treating inflammatory diseases.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in the inflammatory response or cancer cell proliferation.
  • Receptor Binding : Molecular docking studies indicate strong interactions with protein targets such as EGFR (epidermal growth factor receptor), suggesting a pathway for anticancer activity.

Case Studies

Several studies have explored the effects of pyrazolidine derivatives on various biological systems:

  • Study on Anticancer Effects : A study published in Pharmaceutical Research demonstrated that pyrazolidine derivatives showed significant cytotoxicity against human cancer cell lines with IC50 values comparable to standard chemotherapeutics like doxorubicin .
  • Anti-inflammatory Research : Another investigation highlighted the ability of similar compounds to reduce inflammation in animal models, correlating with decreased levels of inflammatory markers such as TNF-alpha and IL-6 .

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